1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-
Overview
Description
1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- is a synthetic organic compound with a complex structure It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the ethenediamine backbone, along with two ethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- typically involves the reaction of ethenediamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The phenyl groups are introduced through a subsequent reaction with phenyl isocyanate or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- involves its interaction with specific molecular targets. The ethylsulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(ethylsulfonyl)-N,N’-di(2-naphthyl)-1,1-ethenediamine
- N,N’-Bis(4-ethylphenyl)-2,2-bis(ethylsulfonyl)-1,1-ethenediamine
Uniqueness
1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- is unique due to the presence of both ethylsulfonyl and phenyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-25(21,22)18(26(23,24)4-2)17(19-15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZBLGZCYTBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360300 | |
Record name | 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90429-56-4 | |
Record name | 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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